4-(1,3-Thiazolidin-2-yl)butan-1-ol

Description

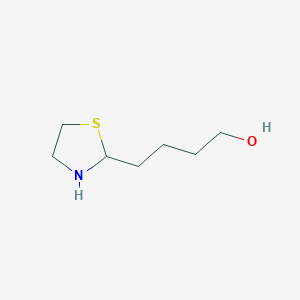

4-(1,3-Thiazolidin-2-yl)butan-1-ol is a heterocyclic alcohol characterized by a saturated five-membered thiazolidine ring fused to a four-carbon aliphatic chain terminated by a hydroxyl group. The thiazolidine ring is typically formed via cyclization between a thiol-containing amine (e.g., 2-aminoethanethiol) and a carbonyl compound (e.g., aldehydes). For example, 4-(1,3-Thiazolidin-2-yl)phenol is synthesized from p-hydroxybenzaldehyde and 2-aminoethanethiol in ethanol, yielding a stable thiazolidine derivative .

Key structural features of thiazolidine-containing compounds include:

- Hydrogen bonding: The thiazolidine NH group and hydroxyl oxygen participate in intermolecular hydrogen bonding, forming layered crystalline structures (observed in 4-(1,3-Thiazolidin-2-yl)phenol) .

- Conformational flexibility: The thiazolidine ring adopts a twist conformation, with torsion angles (e.g., N–C–C–C = 71.7°–107.1°) influencing molecular packing and reactivity .

Properties

CAS No. |

62114-08-3 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

4-(1,3-thiazolidin-2-yl)butan-1-ol |

InChI |

InChI=1S/C7H15NOS/c9-5-2-1-3-7-8-4-6-10-7/h7-9H,1-6H2 |

InChI Key |

KKXHZECORLPBAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(N1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidin-2-yl)butan-1-ol typically involves the reaction of a suitable aldehyde with cysteamine (2-aminoethanethiol) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to enhance yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are commonly used to achieve efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazolidin-2-yl)butan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The thiazolidine ring can be reduced to form a thiazolidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the thiazolidine ring can yield a thiazolidine derivative .

Scientific Research Applications

4-(1,3-Thiazolidin-2-yl)butan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazolidin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alcohols with Heterocyclic Moieties

a) 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b)

- Structure : Contains a trityl-protected imidazole ring instead of thiazolidine.

- Physical Properties : Molecular ion peak at m/z 383 (M + 1)+ via ESI MS, slightly higher than thiazolidine analogs due to the trityl group’s mass .

- Applications : Used in medicinal chemistry as intermediates for kinase inhibitors or PROTACs, leveraging the imidazole’s nucleophilic character.

b) 4-(n-Heptyloxy)butan-1-ol

- Structure : Features an ether-linked n-heptyl chain instead of a heterocycle.

- Functional Role: Acts as a sex-specific pheromone in Anoplophora chinensis (citrus longhorned beetle), attracting both sexes via olfactory signaling .

- Reactivity : The ether group enhances volatility compared to thiazolidine derivatives, making it suitable for ecological applications.

Thiazolidine vs. Thiazole Derivatives

a) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Hydrogen Bonding and Crystallinity

- 4-(1,3-Thiazolidin-2-yl)phenol: Exhibits N–H⋯O and O–H⋯N hydrogen bonds, forming a layered crystal lattice .

- Contrast with Aliphatic Alcohols : Linear alcohols like 4-(n-heptyloxy)butan-1-ol lack such extensive intermolecular interactions, resulting in lower melting points and amorphous solid states .

Data Table: Key Properties of Compared Compounds

* Estimated based on structural analogs.

Research Implications and Gaps

- Thiazolidine Derivatives : Their hydrogen-bonding networks suggest utility in crystal engineering or sustained-release drug formulations. However, pharmacological data for this compound remain unexplored in the provided evidence.

- Comparative Reactivity : The saturated thiazolidine ring may offer greater metabolic stability compared to unsaturated thiazoles, but direct comparative studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.